![molecular formula C14H17N3O2S2 B5652224 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5652224.png)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of closely related N-sulfonamide derivatives involves several key steps, starting from base compounds like sulfamethizole, where modifications are made to introduce various functional groups to explore their biological activities. For instance, Karakuş et al. (2018) described the synthesis of novel benzenesulfonamide derivatives with anticancer activity, showcasing the versatility of the sulfonamide framework for modifications and the introduction of different substituents to enhance biological activity (Karakuş et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activities. Techniques such as IR, 1H-NMR, MS, and elemental analysis are commonly employed to ascertain the structures of synthesized compounds. For example, Al-Hourani et al. (2016) detailed the crystal structure of a sulfonamide derivative, highlighting the importance of structural determination in understanding the compound's interactions and functionalities (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c18-21(19,12-9-5-2-6-10-12)17-14-16-15-13(20-14)11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCZEAXATYIZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
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